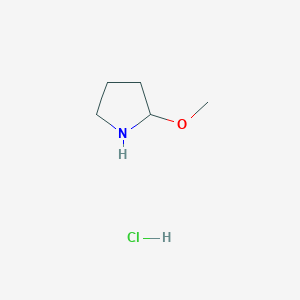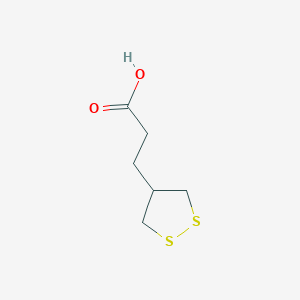![molecular formula C25H19I3N2S3 B13097694 3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine CAS No. 5273-26-7](/img/structure/B13097694.png)
3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris((4-iodobenzyl)thio)pyridazine is a complex organic compound characterized by the presence of three 4-iodobenzylthio groups attached to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine typically involves the reaction of pyridazine derivatives with 4-iodobenzylthiol. The process generally includes the following steps:
Formation of Pyridazine Core: The pyridazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: The 4-iodobenzylthiol is then reacted with the pyridazine core in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thioether linkages.
Industrial Production Methods
While specific industrial production methods for 3,4,5-Tris((4-iodobenzyl)thio)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,4,5-Tris((4-iodobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyridazine derivatives.
科学研究应用
3,4,5-Tris((4-iodobenzyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thioether and iodine groups. These interactions can modulate various biological pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine
- 3,4,5-Tris((4-chlorobenzyl)thio)pyridazine
- 3,4,5-Tris((4-bromobenzyl)thio)pyridazine
Uniqueness
3,4,5-Tris((4-iodobenzyl)thio)pyridazine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
属性
CAS 编号 |
5273-26-7 |
|---|---|
分子式 |
C25H19I3N2S3 |
分子量 |
824.3 g/mol |
IUPAC 名称 |
3,4,5-tris[(4-iodophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19I3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI 键 |
JWGZILNQMLLLNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)I)SCC4=CC=C(C=C4)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


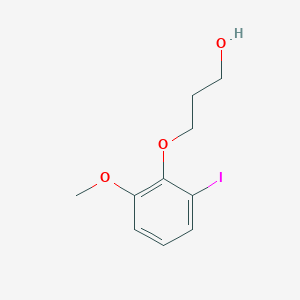
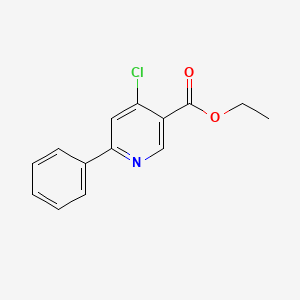
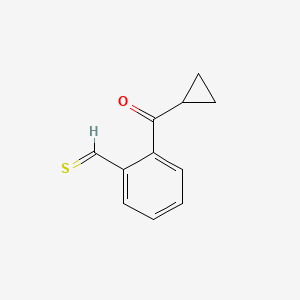


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
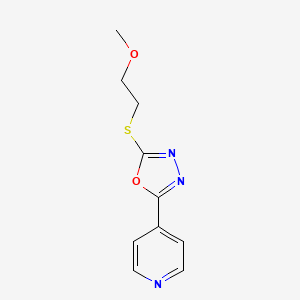
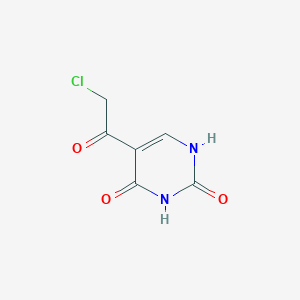
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
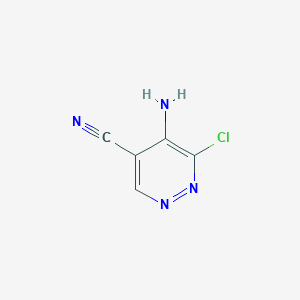
![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
